molecular formula C6H5N3O3 B2532886 5-Carbamoylpyrazine-2-carboxylic acid CAS No. 117890-32-1

5-Carbamoylpyrazine-2-carboxylic acid

Cat. No.: B2532886
CAS No.: 117890-32-1
M. Wt: 167.124
InChI Key: ZIMOOJPJWDBGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazinoic Acid as the Bioactive Moiety in Antimycobacterial Chemotherapy

Pyrazinoic acid (POA) is the active form of the indispensable first-line tuberculosis drug, pyrazinamide (B1679903) (PZA). nih.govamberlife.net PZA itself is a prodrug, meaning it is inactive until it undergoes chemical conversion within the target organism. mdpi.comtaylorandfrancis.com Inside Mycobacterium tuberculosis, the bacterial enzyme pyrazinamidase, encoded by the pncA gene, hydrolyzes PZA into its bioactive form, POA. nih.govnih.govasm.org

The significance of this conversion is paramount; POA is the molecule directly responsible for the bactericidal effect against M. tuberculosis. nih.gov Its unique ability to target and eliminate semi-dormant, non-replicating bacterial populations residing in the acidic environments of macrophages is a cornerstone of modern tuberculosis treatment. amberlife.netnih.gov This sterilizing activity is crucial for preventing disease relapse. nih.gov The essentiality of the carboxylic acid group for this activity has been demonstrated in structure-activity relationship studies, which found that replacing this group renders the molecule inactive. nih.gov

Historical Perspective on Research into Pyrazinoic Acid's Biological Activity

The journey to understanding pyrazinoic acid's role began with research into nicotinamide (B372718). In 1945, Vital Chorine noted that nicotinamide, a structurally related pyridine, exhibited activity against M. tuberculosis in infected guinea pigs. nih.gov This discovery spurred further investigation into related compounds, leading to the development of pyrazinamide at Lederle Laboratories as the most active pyrazine (B50134) analog tested in mice. nih.gov

Despite its powerful in vivo sterilizing activity, PZA was initially enigmatic because it showed no activity against M. tuberculosis in standard culture media at neutral pH. nih.govnih.gov This paradox puzzled researchers for years. The breakthrough came with the discovery that PZA is only active under acidic conditions (e.g., pH 5.5), which mimic the environment within macrophages where dormant bacilli reside. nih.govslideshare.net It took further meticulous biochemical studies to establish that PZA is a prodrug, with its efficacy being dependent on its conversion to POA inside the mycobacterium. nih.govnih.gov This crucial insight explained why certain mycobacterial species like M. bovis, which possess a naturally deficient pyrazinamidase enzyme, are inherently resistant to PZA. nih.gov

Elucidation of Pyrazinoic Acid's Role in Shortening Tuberculosis Treatment Regimens

The inclusion of pyrazinamide in tuberculosis treatment protocols was a revolutionary step, directly responsible for shortening the duration of therapy. mdpi.comresearchgate.net Before the widespread use of PZA, standard treatment regimens often lasted from 9 to 12 months or longer. amberlife.netfrontiersin.org The addition of PZA, working synergistically with drugs like rifampin and isoniazid (B1672263), allowed for a reduction in treatment duration to a standard of 6 months. nih.govnih.govfrontiersin.orgacs.org

This treatment-shortening effect is attributed to POA's potent sterilizing activity against the subpopulation of persistent, slowly metabolizing mycobacteria. nih.govnih.gov These "persisters" are not effectively killed by other drugs that target actively replicating bacteria. mdpi.com By eliminating this resilient bacterial population, POA drastically reduces the risk of relapse after treatment completion, enabling a shorter and more effective therapeutic course. acs.org

Table 1: Evolution of Standard Tuberculosis Treatment Regimens
EraTypical RegimenStandard DurationKey Sterilizing Agent(s)
Pre-1970sIsoniazid, Streptomycin, PAS18-24 monthsIsoniazid
1970sIsoniazid, Rifampin9-12 monthsIsoniazid, Rifampin
1980s-PresentIsoniazid, Rifampin, Pyrazinamide, Ethambutol6 monthsIsoniazid, Rifampin, Pyrazinoic Acid (from PZA)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-carbamoylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-5(10)3-1-9-4(2-8-3)6(11)12/h1-2H,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMOOJPJWDBGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Dissection of Pyrazinoic Acid S Activity in Pathogenic Microorganisms

Biotransformation Pathways of Pyrazinamide (B1679903) to 5-Carbamoylpyrazine-2-carboxylic Acid

The conversion of the prodrug pyrazinamide to its active form, pyrazinoic acid, is a critical first step in its antimicrobial action. This biotransformation is not a spontaneous process but is mediated by a specific bacterial enzyme and is heavily influenced by the surrounding microenvironment.

Enzymatic Hydrolysis by Pyrazinamidase (pncA gene product)

The enzymatic hydrolysis of pyrazinamide into pyrazinoic acid is catalyzed by the enzyme pyrazinamidase (PZase), which is encoded by the pncA gene in Mycobacterium tuberculosis. patsnap.comnih.govnih.govresearchgate.netasm.org This enzyme, a nicotinamidase, facilitates the deamidation of pyrazinamide, cleaving the amide bond to produce pyrazinoic acid and ammonia. frontiersin.orgnih.gov The activity of pyrazinamidase is paramount for the efficacy of PZA, and its absence or mutation is the primary mechanism of PZA resistance in clinical isolates of M. tuberculosis. nih.govnih.govfrontiersin.orgchemicalbook.com Strains with mutations in the pncA gene often exhibit reduced or completely abolished PZase activity, preventing the conversion of PZA to its active POA form and rendering the drug ineffective. nih.govnih.govasm.orgfrontiersin.org

The enzymatic efficiency of pyrazinamidase, defined by its kinetic parameters (Km and kcat), determines the rate at which PZA is converted to POA. nih.gov This efficiency can be impacted by various mutations within the pncA gene, leading to different levels of PZA resistance. nih.gov

Cellular Uptake and Intracellular Accumulation Dynamics of Pyrazinoic Acid

Following its enzymatic conversion, the dynamics of pyrazinoic acid within the bacterial cell are complex and crucial for its activity. POA is a weak acid, and its movement across the bacterial cell membrane is largely dictated by the pH gradient between the cytoplasm and the extracellular environment. nih.govnih.gov

Initially, PZA, a neutral molecule, is thought to passively diffuse into the mycobacterial cell. wikipedia.orgnih.govasm.org Once inside, the intracellular pyrazinamidase converts it to the negatively charged POA anion. asm.org This charged molecule is then actively exported out of the cell by an efflux pump. nih.govnih.govnih.gov However, in the acidic extracellular environment often found in tuberculous lesions, the POA anion becomes protonated, forming the neutral, more lipid-soluble pyrazinoic acid. researchgate.netwikipedia.orgasm.org This protonated form can then readily diffuse back into the bacterial cell, where the neutral pH of the cytoplasm causes it to deprotonate again, trapping the POA anion inside. nih.govwikipedia.org This cycle leads to the intracellular accumulation of pyrazinoic acid. nih.govnih.govwikipedia.org It has been proposed that M. tuberculosis is particularly susceptible to PZA due to a deficient efflux mechanism for POA compared to other mycobacteria. nih.govnih.gov

Influence of Extracellular pH on Pyrazinoic Acid Protonation and Permeation

The extracellular pH plays a pivotal role in the activity of pyrazinamide by influencing the protonation state and subsequent permeation of pyrazinoic acid. nih.govnih.govasm.org PZA exhibits its most potent activity at an acidic pH (around 5.0 to 5.5), a condition that mimics the environment within phagolysosomes of macrophages where M. tuberculosis can reside. nih.govwikipedia.orgasm.org

At acidic pH, the equilibrium shifts towards the protonated, uncharged form of pyrazinoic acid. nih.govwikipedia.orgasm.org This neutral form is more lipophilic and can more easily diffuse across the mycobacterial cell membrane. nih.govwikipedia.orgasm.org Conversely, at neutral or alkaline pH, pyrazinoic acid exists predominantly in its deprotonated, negatively charged state, which is less able to cross the cell membrane. nih.govnih.gov This pH-dependent accumulation is a cornerstone of the "acidic pH theory" of PZA action, explaining why the drug is highly effective in the acidic microenvironments of tuberculous lesions but shows little activity at neutral pH in standard laboratory culture media. nih.govnih.govasm.org The enhanced intracellular accumulation of POA at acidic pH is directly correlated with the increased susceptibility of M. tuberculosis to PZA under these conditions. nih.govnih.gov

Identification and Characterization of Molecular Targets

Once pyrazinoic acid accumulates within the bacterial cell, it exerts its antimicrobial effects by interacting with specific molecular targets, thereby disrupting essential cellular processes. While several targets have been proposed over the years, compelling evidence points to the disruption of Coenzyme A biosynthesis as a primary mechanism of action.

Aspartate Decarboxylase (PanD) as a Primary Target

A significant breakthrough in understanding the mechanism of action of pyrazinoic acid has been the identification of aspartate decarboxylase (PanD) as a direct molecular target. acs.orgnih.govnih.govfigshare.com PanD is a key enzyme in the biosynthesis of β-alanine, a precursor for the synthesis of pantothenate and, ultimately, Coenzyme A (CoA). nih.govnih.govfigshare.com

Studies have shown that pyrazinoic acid, but not its prodrug form pyrazinamide, directly binds to PanD. acs.orgnih.govfigshare.com This binding is specific, as mutations in the panD gene that confer resistance to POA also abolish this binding. acs.orgnih.govnih.gov The interaction between POA and PanD is not that of a classic enzyme inhibitor that blocks the active site. Instead, it is hypothesized that POA binding to PanD triggers the degradation of the protein by the ClpC1-ClpP protease complex. biorxiv.org

The binding of pyrazinoic acid to aspartate decarboxylase leads to a depletion of intracellular Coenzyme A. acs.orgnih.govfigshare.com Coenzyme A is an essential cofactor involved in numerous metabolic pathways, including fatty acid synthesis, the Krebs cycle, and the synthesis of essential cellular components. nih.govnih.gov

Table of Research Findings on Pyrazinoic Acid's Mechanism of Action

Aspect of MechanismKey FindingSupporting EvidencePrimary Molecular Component(s) Involved
BiotransformationPyrazinamide is a prodrug converted to the active pyrazinoic acid.Mutations in the converting enzyme lead to drug resistance. nih.govnih.govfrontiersin.orgPyrazinamide, Pyrazinoic acid, Pyrazinamidase (pncA gene)
Cellular UptakeIntracellular accumulation of pyrazinoic acid is pH-dependent.Higher accumulation at acidic pH correlates with increased drug efficacy. nih.govnih.govPyrazinoic acid
Molecular TargetAspartate decarboxylase (PanD) is a direct target of pyrazinoic acid.Direct binding assays and resistance mutations in panD. acs.orgnih.govfigshare.comPyrazinoic acid, Aspartate decarboxylase (PanD)
Mechanism of InhibitionInhibition of the Coenzyme A biosynthesis pathway.Depletion of downstream metabolites and rescue by pantothenate supplementation. nih.govfigshare.comCoenzyme A, Pantothenate, β-alanine
Direct Binding Interactions with PanD

The primary target of pyrazinoic acid (POA) has been identified as the aspartate decarboxylase PanD, an essential enzyme in the biosynthetic pathway of coenzyme A. nih.govosti.govresearchgate.net Biophysical studies have confirmed that POA binds directly to the active site of Mycobacterium tuberculosis PanD. osti.gov The binding is characterized by a slow on-rate and a very slow off-rate, indicating that once the POA-PanD complex is formed, it is highly stable. osti.gov This interaction requires a significant conformational change in the PanD protein to allow the inhibitor access to the catalytic center. osti.gov

The high-affinity binding is stabilized by a network of specific hydrogen bonds between POA and key amino acid residues within the PanD active site. osti.gov Structural analyses have revealed four critical hydrogen bonds that anchor the molecule in place:

Two hydrogen bonds form between the carboxylate oxygens of POA and the backbone amide groups of Alanine (B10760859) 74 (Ala74) and Alanine 75 (Ala75). osti.gov

A third hydrogen bond is established between one of the carboxylate oxygens and the guanidinium (B1211019) group of Arginine 54 (Arg54) from an adjacent subunit. osti.gov

The fourth hydrogen bond connects the nitrogen atom (N1) in the pyrazine (B50134) ring of POA to the same Arg54 residue. osti.gov

The interaction with Arg54 is particularly crucial for selectivity; experimental mutation of this residue to alanine completely abolishes POA binding. osti.gov These interactions demonstrate a high degree of complementarity between POA and the PanD active site, consistent with a competitive mode of inhibition. osti.gov

Table 1: Hydrogen Bond Interactions between Pyrazinoic Acid (POA) and PanD
POA MoietyPanD ResidueInteraction TypeReference
Carboxylate OxygenAla74 (backbone amide)Hydrogen Bond osti.gov
Carboxylate OxygenAla75 (backbone amide)Hydrogen Bond osti.gov
Carboxylate OxygenArg54 (guanidinium group)Hydrogen Bond osti.gov
Pyrazine Ring Nitrogen (N1)Arg54 (guanidinium group)Hydrogen Bond osti.gov
Weak Enzymatic Inhibition of PanD Catalytic Activity

Despite its high-affinity binding to the PanD active site, pyrazinoic acid is paradoxically a weak inhibitor of the enzyme's catalytic activity. nih.govnih.gov Enzymatic assays measuring the conversion of aspartate to β-alanine by PanD show only a modest inhibitory effect, even at high concentrations of POA. researchgate.net This finding suggests that the bactericidal action of the drug is not primarily due to the direct, competitive blockade of PanD's enzymatic function. nih.govresearchgate.net The discovery that POA is not a "bona fide enzyme inhibitor" prompted researchers to investigate alternative mechanisms to explain its potent sterilizing activity against M. tuberculosis. researchgate.net

Induction of PanD Protein Degradation via Caseinolytic Protease (ClpC1-ClpP) System

A groundbreaking discovery revealed that the primary mechanism of action for pyrazinoic acid is not enzyme inhibition but rather the induction of targeted protein degradation. nih.govnih.gov Upon binding to PanD, POA triggers the degradation of the entire PanD protein by the caseinolytic protease ClpC1-ClpP. nih.govresearchgate.netnih.gov This novel antibacterial mechanism effectively positions POA as a "target degrader". nih.gov

Research suggests that the C-terminal tail of the mycobacterial PanD protein functions as a degradation tag that is recognized by the ClpC1-ClpP proteolytic complex. nih.gov The binding of POA to PanD appears to stimulate or enhance this recognition and subsequent degradation process. nih.gov This mechanism is supported by genetic evidence, as spontaneous resistance to POA in M. tuberculosis frequently arises from missense mutations in either the panD gene or the clpC1 gene, which encodes a component of the protease machinery. nih.govresearchgate.net By promoting the destruction of PanD, POA effectively halts the biosynthesis of coenzyme A, leading to cell death. nih.gov

Ribosomal Protein S1 (RpsA) as a Secondary Target

Beyond its definitive role in targeting PanD, Ribosomal protein S1 (RpsA) has been investigated as a potential secondary target of pyrazinoic acid. nih.govnih.gov This hypothesis is centered on the role of RpsA in a crucial protein quality control pathway known as trans-translation. nih.gov However, the involvement of RpsA in the mechanism of action of POA is a subject of considerable scientific debate, with conflicting experimental results. nih.govnih.gov

Table 2: Conflicting Evidence for RpsA as a Pyrazinoic Acid (POA) Target
FindingSupporting EvidenceContradictory Evidence
Direct Binding of POA to RpsASome studies report crystal structures of an S1-POA complex, identifying specific interacting residues (Lys303, Phe307, Phe310, Arg357). nih.govMultiple recent studies using various biophysical methods (NMR, ITC, MST, EMSA) found no measurable binding between POA and RpsA. nih.govresearchgate.net
Inhibition of Trans-translationPOA was reported to inhibit trans-translation in a manner dependent on wild-type RpsA. nih.govThe lack of direct binding observed in other studies suggests RpsA may not be involved in the drug's mechanism of action. nih.govresearchgate.net
Competitive Binding with tmRNAMutations in the proposed POA binding site were shown to diminish tmRNA binding. nih.govStudies that failed to detect POA-RpsA interaction could not assess competition with tmRNA. nih.govresearchgate.net
Competitive Binding with Transfer-Messenger RNA (tmRNA)

The proposed mechanism for the inhibition of trans-translation involves the competitive binding of POA with tmRNA for the same site on RpsA. nih.govresearchgate.net According to this hypothesis, POA would occupy the binding pocket on RpsA that is normally recognized by tmRNA, thereby preventing the tmRNA-SmpB complex from accessing the stalled ribosome. nih.govnih.gov This would effectively halt the trans-translation rescue process. nih.gov This model is supported by findings that mutations in the putative POA binding site on RpsA also interfere with tmRNA binding. nih.gov However, as with the broader hypothesis of RpsA targeting, the inability of several studies to detect any direct interaction between POA and RpsA casts significant doubt on a competitive binding model. nih.govresearchgate.net

Characterization of Binding Interactions (Hydrogen Bonds, Hydrophobic Interactions)

For the hypothesis that RpsA is a target, structural studies have been cited to characterize the binding interactions. nih.gov Analysis of a purported crystal structure of the S1 domain of RpsA in complex with POA identified several key residues involved in the interaction. nih.gov The binding was reportedly stabilized by a combination of forces:

Hydrogen bonds were likely formed with charged or polar residues such as Lysine 303 (Lys303) and Arginine 357 (Arg357).

Hydrophobic interactions were observed with the aromatic side chains of Phenylalanine 307 (Phe307) and Phenylalanine 310 (Phe310). nih.gov

These detailed interaction models are entirely dependent on the validity of the initial finding that POA binds RpsA, a result that has not been successfully reproduced by other research groups using multiple biophysical techniques. nih.govresearchgate.net

Bifunctional Enzyme Rv2783 (Guanosine Pentaphosphate Synthetase/Polyribonucleotide Nucleotidyltransferase)

The bifunctional enzyme Rv2783, which possesses both guanosine (B1672433) pentaphosphate synthetase (GpsI) and polyribonucleotide nucleotidyltransferase (PNPase) activities, has been identified as a target of pyrazinoic acid. nih.gov This enzyme is involved in crucial cellular processes, including RNA degradation and the stringent response. researchgate.netnih.gov

Pyrazinoic acid has been shown to inhibit all catalytic activities of the wild-type Rv2783 enzyme. researchgate.netamsterdamumc.nl This inhibition disrupts the normal functioning of the enzyme in RNA and single-stranded DNA metabolism. researchgate.netnih.gov Studies have demonstrated that mutations in the Rv2783 gene, such as the Asp67Asn substitution, can confer resistance to pyrazinamide by preventing the binding of pyrazinoic acid to the enzyme, thereby allowing it to maintain its catalytic functions even in the presence of the drug. researchgate.netnih.gov The inhibitory effect is specific to the active form, as the prodrug pyrazinamide does not bind to Rv2783. nih.gov

Further investigation into the mechanism of inhibition has revealed that pyrazinoic acid competes with transfer-messenger RNA (tmRNA) for binding to Rv2783. nih.govamsterdamumc.nl tmRNA is essential for rescuing stalled ribosomes, a critical process for protein synthesis. By binding to Rv2783, pyrazinoic acid obstructs the binding of tmRNA, thus interfering with the trans-translation process. nih.gov This competitive binding has been demonstrated in studies where the presence of pyrazinoic acid hindered the interaction between Rv2783 and tmRNA. nih.govkegg.jp A mutation in Rv2783 (K702Q), identified in pyrazinamide-resistant clinical isolates, was found to hamper the binding of pyrazinoic acid, consequently allowing tmRNA to bind and the enzyme to retain its function. nih.gov

Table 1: Effect of Pyrazinoic Acid on Rv2783

FeatureObservationReference
Catalytic Activity All catalytic activities of wild-type Rv2783 are inhibited by pyrazinoic acid. researchgate.netamsterdamumc.nl
Binding Competition Pyrazinoic acid competes with tmRNA for binding to the Rv2783 enzyme. nih.govamsterdamumc.nl
Resistance Mutation The Asp67Asn substitution in Rv2783 confers resistance by preventing pyrazinoic acid binding. researchgate.netnih.gov

Proposed Contributions to Cellular Dysfunction

The activity of this compound extends beyond a single enzyme, contributing to widespread cellular dysfunction through the disruption of fundamental bioenergetic and metabolic pathways.

A significant mechanism of pyrazinoic acid's action is the disruption of the bacterial cell membrane's energetics. acs.orgfrontiersin.orgmdpi.com It has been demonstrated that pyrazinoic acid, particularly in an acidic environment, dissipates the membrane potential of Mycobacterium tuberculosis. acs.orgnih.gov This occurs as the protonated form of pyrazinoic acid acts as a protonophore, transporting protons across the cell membrane, which in turn disrupts the proton motive force. acs.orgjohnshopkins.edu The collapse of the proton motive force inhibits membrane transport functions and reduces the cell's ability to produce ATP, leading to a state of energy depletion. acs.org The increased efficacy of pyrazinamide at acidic pH is directly linked to the greater availability of the protonated, active form of pyrazinoic acid. nih.gov

Metabolomic analyses have revealed that treatment with pyrazinoic acid significantly remodels the central carbon metabolism of Mycobacterium tuberculosis. This includes an increase in the concentrations of several glycolytic metabolites. Furthermore, the tricarboxylic acid (TCA) cycle is also remodeled following exposure to pyrazinoic acid. Concurrently, a notable decrease in the intermediates of the glutamate (B1630785) pathway has been observed. This widespread disruption of central carbon metabolism interferes with the bacterium's ability to generate energy and essential biosynthetic precursors.

Table 2: Impact of Pyrazinoic Acid on Central Carbon Metabolism

Metabolic PathwayEffect of Pyrazinoic Acid TreatmentReference
Glycolysis Increase in the concentration of several metabolites.
Tricarboxylic Acid (TCA) Cycle Remodeling of the cycle.
Glutamate Pathway Significant decrease in pathway intermediates.

Pyrazinoic acid and its analogs are potent inhibitors of the fatty acid synthase type I (FAS I) in Mycobacterium tuberculosis. This inhibition has a significant impact on the biosynthesis of fatty acids. Studies have shown that treatment with pyrazinoic acid can diminish palmitic acid biosynthesis by as much as 97%. The inhibition of FAS I disrupts the production of mycolic acids, which are essential components of the unique and protective mycobacterial cell wall. The minimal structure of the pyrazine ring with an acyl group is considered sufficient for this inhibitory activity. The inhibition of FAS I by pyrazinamide has been shown to correlate with the susceptibility of the M. tuberculosis strain to the drug.

Influence on NAD+ Biosynthesis (Quinolinic Acid Phosphor-ibosyltransferase)

One of the proposed mechanisms of action for pyrazinoic acid (POA), the active form of the anti-tuberculosis drug pyrazinamide, involves the disruption of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. researchgate.netresearchgate.net NAD+ is an essential coenzyme that plays a critical role in maintaining cellular redox balance and energy metabolism. nih.gov The de novo NAD+ biosynthesis pathway is therefore a crucial process for the survival of pathogenic microorganisms like Mycobacterium tuberculosis, making its constituent enzymes attractive targets for drug development. nih.govnih.gov

A key enzyme in this pathway is Quinolinic Acid Phosphoribosyltransferase (QAPRTase), encoded by the nadC gene. nih.gov QAPRTase catalyzes the conversion of quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN), a direct precursor to NAD+. nih.govebi.ac.uk Due to the structural similarity between pyrazinoic acid and the enzyme's natural substrate, quinolinic acid, it has been hypothesized that POA may act as an inhibitor of QAPRTase. nih.govplos.org

Biochemical studies have demonstrated that pyrazinoic acid can indeed inhibit the catalytic activity of QAPRTase from M. tuberculosis (MtQAPRTase). plos.org Research indicates that both pyrazinamide (the prodrug) and its active form, pyrazinoic acid, can inhibit the enzyme, although their effectiveness varies under different pH conditions. plos.org The inhibitory effect of pyrazinamide at neutral pH has been observed to be significantly higher than that of pyrazinoic acid at any tested pH. plos.org This inhibition is thought to occur through competition with the natural substrate, quinolinic acid, for the enzyme's active site. researchgate.net

Research Findings on QAPRTase Inhibition

The following table summarizes key kinetic and inhibitory data related to the interaction between pyrazinamide/pyrazinoic acid and M. tuberculosis QAPRTase.

ParameterSubstrate/InhibitorValueOrganismConditions
Km Quinolinic Acid (QA)0.08 mMM. tuberculosis H37RvpH 9.2, 60°C
Km PRPP0.39 mMM. tuberculosis H37RvpH 9.2, 60°C
IC50 Pyrazinamide (PZA)~1.25 mMM. tuberculosis H37RvpH 7.0
IC50 Pyrazinoic Acid (POA)> 10 mMM. tuberculosis H37RvpH 7.0
IC50 Pyrazinoic Acid (POA)~10 mMM. tuberculosis H37RvpH 6.2

Data compiled from Kim H, et al. (2014). plos.org Km (Michaelis constant) indicates the substrate concentration at which the enzyme operates at half its maximum velocity. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Molecular Basis of Resistance to 5 Carbamoylpyrazine 2 Carboxylic Acid

Genetic Determinants of Resistance

The genetic basis for resistance to 5-Carbamoylpyrazine-2-carboxylic acid is predominantly linked to mutations in two key genes: pncA and panD. Mutations in pncA are the most common cause, accounting for 72-99% of resistance, while mutations in panD represent an alternative, less frequent mechanism. nih.govnih.govbohrium.com

This compound is a prodrug that must be converted into its active form, pyrazinoic acid (POA), to exert its antibacterial effect. nih.govasm.org This conversion is catalyzed by the bacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene. asm.orgnih.gov Mutations within the pncA gene can lead to the production of a dysfunctional or inactive PZase enzyme. nih.gov Without a functional enzyme, the prodrug is not activated, and the bacterium becomes resistant. asm.orgnih.gov Between 72% and 97% of clinically resistant isolates have been found to carry a mutation in the pncA gene or its promoter region. nih.govspringermedizin.de

Mutations leading to resistance are highly diverse and can occur throughout the pncA gene rather than being concentrated in specific hotspots. asm.orgasm.org These mutations encompass a range of genetic alterations that result in a non-functional pyrazinamidase enzyme.

Nonsense Mutations: These mutations introduce a premature stop codon, leading to the production of a truncated, incomplete, and non-functional protein. nih.gov

Insertions and Deletions (Indels): The insertion or deletion of one or more nucleotides can cause a frameshift in the genetic code. asm.orgnih.gov This scrambles the amino acid sequence downstream of the mutation, typically resulting in a completely non-functional protein product and loss of enzyme activity. nih.gov

Table 1: Types of Mutations in the pncA Gene and Their Functional Consequences
Mutation TypeGenetic AlterationEffect on Pyrazinamidase (PZase)Outcome
MissenseSingle nucleotide change leading to amino acid substitution.Alters protein structure, potentially at the active site.Reduced or eliminated enzyme activity.
NonsenseSingle nucleotide change creating a premature stop codon.Production of a truncated, incomplete protein.Non-functional enzyme.
InsertionAddition of one or more nucleotides into the DNA sequence.Causes a frameshift, altering the entire downstream amino acid sequence.Non-functional enzyme.
DeletionRemoval of one or more nucleotides from the DNA sequence.Causes a frameshift, altering the entire downstream amino acid sequence.Non-functional enzyme.

The functionality of the pyrazinamidase enzyme is critically dependent on its three-dimensional structure, particularly the conformation of its active site where the prodrug binds. Mutations can induce significant conformational changes that disrupt this delicate architecture. nih.govnih.gov For instance, certain missense mutations can alter the internal dynamics of the enzyme, deforming the active pocket and hindering the correct orientation and binding of this compound. nih.govbohrium.com

Furthermore, the active site of pyrazinamidase contains a coordinated Fe²⁺ ion that is essential for its catalytic activity. nih.gov Mutations can destabilize the binding of this crucial ion, leading to further conformational changes that inactivate the enzyme. nih.govnih.gov Computational analyses have shown that mutations can cause significant structural flexibility and weaken the binding of the prodrug, ultimately leading to resistance. nih.gov

While pncA mutations are the primary driver of resistance, a secondary mechanism involves mutations in the panD gene. asm.orgjohnshopkins.edu This gene encodes aspartate decarboxylase, an enzyme essential for the biosynthesis of β-alanine, which is a precursor for pantothenate (vitamin B5) and coenzyme A (CoA). nih.govjhu.edu The active form of the drug, pyrazinoic acid, has been shown to be a direct inhibitor of the PanD enzyme. nih.govnih.gov Therefore, mutations in panD can confer resistance even in strains with a functional pncA gene. johnshopkins.edunih.gov

The antibacterial action of pyrazinoic acid is executed by binding to and inhibiting the PanD enzyme. nih.govacs.orgresearchgate.net This binding is competitive with the enzyme's natural substrate, aspartate. osti.gov Specific missense mutations in the panD gene can alter the structure of the enzyme's active site. nih.govresearchgate.net These structural changes prevent or abolish the binding of pyrazinoic acid to PanD. nih.govnih.gov Isothermal titration calorimetry experiments have confirmed that while pyrazinoic acid binds to the wild-type PanD protein, this binding is completely abolished in mutant PanD proteins derived from resistant strains. nih.govnih.govacs.org This loss of binding is the direct molecular basis for resistance in these strains. nih.gov

Table 2: Impact of panD Mutations on Pyrazinoic Acid (POA) Interaction
GenotypePanD Protein StatusBinding of POAFunctional Consequence
Wild-Type panDNormal, functional enzymePOA binds to the active site.Inhibition of PanD, leading to cell death.
Mutant panDAltered enzyme structure due to missense mutation.Binding is abolished.PanD remains functional, leading to drug resistance.

The inhibition of PanD by pyrazinoic acid disrupts the coenzyme A biosynthetic pathway. nih.govnih.gov This blockage leads to a significant depletion of intracellular CoA and its precursors, such as pantothenate. nih.govacs.org The resulting CoA starvation is a key mechanism through which the drug kills the bacteria. nih.govacs.org

When resistance-conferring mutations are present in the panD gene, pyrazinoic acid can no longer bind to and inhibit the enzyme. nih.govnih.gov Consequently, the CoA biosynthesis pathway remains uninterrupted, and the mutant bacterial cells are protected from the drug-induced depletion of CoA. nih.govacs.orgnih.gov This prevention of CoA depletion allows the mutant strains to survive and proliferate in the presence of the drug. nih.govnih.gov

Mutations in the rpsA Gene (Ribosomal Protein S1)

The rpsA gene encodes the ribosomal protein S1, which is involved in trans-translation, a crucial process for rescuing stalled ribosomes. nih.gov this compound is thought to inhibit trans-translation by binding to RpsA. nih.gov Consequently, mutations in rpsA can lead to resistance by preventing this interaction. nih.govnih.gov

Mutations in the rpsA gene, particularly in the C-terminal domain, can induce conformational changes in the RpsA protein. nih.govnih.gov These structural alterations can disrupt the binding pocket for this compound, thereby reducing the drug's affinity for its target. nih.gov Molecular dynamics simulations have shown that specific mutations can lead to significant variations in the protein's structure and stability, ultimately impairing the binding of the active drug. nih.gov

Certain mutations can lead to structural instability within the RpsA protein. nih.gov This instability can manifest as increased fluctuations and deviations in the protein's structure, particularly in the regions that form the binding pocket for this compound. nih.gov The result is a reduction in the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that are necessary for stable drug binding. nih.gov Studies have demonstrated that mutations can significantly decrease the number of these interactions, leading to a lower binding affinity and subsequent resistance. nih.gov

Table 2: Examples of Mutations in the rpsA Gene Associated with Resistance

MutationAmino Acid ChangeReference
D342NAspartic Acid to Asparagine nih.gov
D343NAspartic Acid to Asparagine nih.gov
A344PAlanine (B10760859) to Proline nih.gov
I351FIsoleucine to Phenylalanine nih.gov
E433DGlutamic Acid to Aspartic Acid nih.gov
R474LArginine to Leucine nih.gov
R474WArginine to Tryptophan nih.gov

Mutations in the Rv2783c Gene

The gene Rv2783c has been identified as a potential new target of this compound. nih.govresearchgate.net This gene encodes a bifunctional enzyme with (p)ppGpp synthase/hydrolase and nuclease activities. nih.gov A study identified a nonsynonymous mutation (Ser149Pro) in Rv2783c in resistant strains. nih.gov Further research has shown that mutations in Rv2783c, such as A2104C (leading to a K702Q amino acid change), can confer resistance. researchgate.net The mechanism appears to involve the mutant Rv2783 protein being unable to bind to this compound, thus allowing its normal enzymatic activities to proceed uninhibited. researchgate.net

Mutations in the clpC1 Gene (Caseinolytic Protease Complex Unfoldase)

The clpC1 gene encodes an unfoldase that is part of the caseinolytic protease complex, which is essential for protein homeostasis in M. tuberculosis. nih.govnih.gov Missense mutations in clpC1 have been associated with resistance to this compound. nih.govresearchgate.net These mutations are thought to interfere with the normal function of the ClpC1 protein, which acts as a molecular chaperone and is involved in protein degradation. nih.gov The disruption of this critical cellular process likely contributes to the resistant phenotype. Clinical isolates have shown mutations in both the promoter and the N-terminal regions of ClpC1, suggesting these areas are important for its function and interaction with the drug's effects. researchgate.net

Cellular and Physiological Mechanisms of Resistance

The physiological response of bacteria to the presence of this compound can lead to the development of resistance through various intricate mechanisms. These mechanisms often involve the modulation of transport systems, stress response pathways, and the biosynthesis of complex lipids that are essential for the integrity and virulence of the pathogen.

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.govnih.gov In Mycobacterium tuberculosis, several efflux pumps have been implicated in resistance to pyrazinamide (B1679903) and its active form, pyrazinoic acid.

Point mutations in the gene encoding the efflux pump Rv1258c, also known as Tap, have been identified in clinical isolates of M. tuberculosis and shown to confer resistance to pyrazinoic acid. nih.gov Strains with these mutations exhibit increased efflux of pyrazinoic acid. nih.gov Furthermore, the overexpression of other putative efflux proteins, namely Rv0191, Rv3756c, Rv3008, and Rv1667c, has been demonstrated to cause resistance to pyrazinamide. nih.gov This resistance can be mitigated by the use of efflux pump inhibitors (EPIs) such as piperine (B192125) and verapamil, which underscores the role of these pumps in the resistance phenotype. nih.govnih.gov The efficiency of the pyrazinoic acid efflux rate has been suggested to be a better indicator of pyrazinamide resistance than the presence of mutations in the enzyme responsible for converting the prodrug pyrazinamide to pyrazinoic acid. wustl.edu

Table 1: Efflux Pumps Implicated in Pyrazinamide/Pyrazinoic Acid Resistance in M. tuberculosis

Efflux PumpGeneEffect on ResistanceInhibitors
TapRv1258cMutations confer resistance to pyrazinoic acid through increased efflux. nih.govPiperine nih.gov
-Rv0191Overexpression leads to pyrazinamide resistance. nih.govReserpine, Piperine, Verapamil nih.gov
-Rv3756cOverexpression leads to pyrazinamide resistance. nih.govReserpine, Piperine, Verapamil nih.gov
-Rv3008Overexpression leads to pyrazinamide resistance. nih.govReserpine, Piperine, Verapamil nih.gov
-Rv1667cOverexpression leads to pyrazinamide resistance. nih.govReserpine, Piperine, Verapamil nih.gov

The stringent response is a global bacterial stress response to nutritional deficiencies and other environmental hardships, mediated by the alarmones guanosine (B1672433) pentaphosphate and guanosine tetraphosphate, collectively known as (p)ppGpp. nih.govresearchgate.net While the stringent response is known to be involved in antibiotic tolerance and virulence in mycobacteria, its direct role in resistance to this compound is not well-defined. However, a related stress response, the SigE-dependent cell envelope stress response, has been identified as a critical factor in the susceptibility of M. tuberculosis to pyrazinamide. jmb.or.kr

The alternative sigma factor SigE is a key regulator of the mycobacterial response to cell envelope damage. jmb.or.kr It has been shown that constitutive activation of the SigE-dependent cell envelope stress response leads to increased susceptibility to pyrazinamide, independent of the environmental pH. jmb.or.kr This suggests that the physiological state of the cell envelope and the activation of specific stress response pathways are crucial determinants of the efficacy of pyrazinamide and its analogs. Therefore, while not a direct consequence of the canonical stringent response, the regulation of this related stress response pathway represents a significant mechanism influencing resistance.

Phthiocerol dimycocerosate (PDIM) is a complex lipid virulence factor found in the outer membrane of M. tuberculosis that plays a crucial role in pathogenesis. A significant mechanism of resistance to pyrazinoic acid, and by extension its structural analogs, involves the disruption of the PDIM biosynthetic pathway.

Genetic screens in Mycobacterium bovis BCG and subsequent confirmation in M. tuberculosis have revealed that mutations in genes essential for PDIM synthesis confer resistance to pyrazinoic acid. Specifically, frameshift mutations in the polyketide synthase genes mas and ppsA-E have been identified in pyrazinoic acid-resistant strains. nih.gov The loss of PDIM production due to these mutations leads to increased tolerance to the antibiotic. nih.gov This finding is particularly noteworthy as it demonstrates that the loss of a key virulence factor can be a mechanism of acquiring drug resistance in vitro. The synthesis of PDIM is an attractive target for the development of new drugs that could not only diminish the virulence of M. tuberculosis but also sensitize it to existing antibiotics. nih.gov

Table 2: Genes in the PDIM Biosynthetic Pathway Associated with Pyrazinoic Acid Resistance

Gene(s)FunctionEffect of Mutation
masMycocerosic acid synthaseFrameshift mutations lead to loss of PDIM synthesis and pyrazinoic acid resistance. nih.gov
ppsA-EPhenolpthiocerol synthesis type-I polyketide synthasesFrameshift mutations lead to loss of PDIM synthesis and pyrazinoic acid resistance. nih.gov

Synthetic Strategies and Chemical Derivatization of 5 Carbamoylpyrazine 2 Carboxylic Acid

General Synthetic Routes to 5-Carbamoylpyrazine-2-carboxylic Acid Derivatives

The foundational step for many synthetic pathways targeting pyrazinoic acid derivatives is the alkaline hydrolysis of its amide precursor, pyrazinamide (B1679903) (PZA). This reaction efficiently converts the amide group to a carboxylic acid, yielding pyrazinoic acid, which serves as the primary starting material for further modifications.

Once pyrazinoic acid is obtained, a common strategy involves the activation of the carboxylic acid group. This is frequently achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting pyrazinoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic substitution with various amines, alcohols, or other nucleophiles to yield a wide array of amide and ester derivatives. nih.govresearchgate.net An alternative to thionyl chloride is the use of the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) for esterification reactions. researchgate.net

Synthesis of Pyrazinoic Acid Hydrazide Derivatives

A key intermediate for a large family of derivatives is pyrazinoic acid hydrazide. The synthesis of this compound is typically a two-step process starting from pyrazinoic acid. researchgate.net

Esterification: Pyrazinoic acid is first converted to an ester, commonly the ethyl or methyl ester. This is achieved by reacting the acid with the corresponding alcohol (e.g., ethanol) in the presence of an acid catalyst. researchgate.net

Hydrazinolysis: The resulting ester, such as ethyl pyrazinoate, is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.net The hydrazine displaces the alkoxy group of the ester to form the stable pyrazinoic acid hydrazide.

This hydrazide is a versatile building block. It can be further condensed with a variety of substituted aromatic aldehydes or ketones. This condensation reaction typically occurs in a solvent like ethanol (B145695) under reflux, yielding a series of pyrazine-2-carbohydrazide-hydrazone derivatives. researchgate.net

Table 1: General Synthesis of Pyrazinoic Acid Hydrazide Derivatives

StepReactantsReagents/ConditionsProduct
1 Pyrazinoic Acid, EthanolAcid CatalystEthyl Pyrazinoate
2 Ethyl PyrazinoateHydrazine HydratePyrazinoic Acid Hydrazide
3 Pyrazinoic Acid Hydrazide, Substituted Aldehyde/KetoneEthanol, RefluxPyrazine-2-carbohydrazide-hydrazone

Synthesis of Pyrazinoic Acid Ester Derivatives

Pyrazinoic acid ester derivatives are often explored as potential prodrugs. Several methods exist for their synthesis:

Acyl Chloride Method: As mentioned, pyrazinoic acid can be converted to pyrazinoyl chloride using thionyl chloride. This reactive intermediate is then subjected to alcoholysis with a desired alcohol in the presence of a base like triethylamine (B128534) to produce the corresponding ester. nih.gov

DCC Coupling: Direct esterification can be accomplished by reacting pyrazinoic acid with an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and N,N-dimethylaminopyridine (DMAP) as a catalyst. nih.gov

Yamaguchi Esterification: This method provides an alternative to using hazardous thionyl chloride. It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol in the presence of DMAP to form the ester. researchgate.net

One-Pot Synthesis: An efficient one-pot procedure has been reported for the synthesis of 2-chloroethyl pyrazinoate, where 2-chloroethanol (B45725) serves as both the reactant and the solvent, leading to high yields. nih.gov

Researchers have synthesized a variety of esters, including the 4-acetoxybenzyl ester, designed as "self-immolative" prodrugs. researchgate.net

Hybrid Conjugates Incorporating Pyrazinoic Acid

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. Pyrazinoic acid has been successfully incorporated into several hybrid conjugates.

Hybrids of pyrazinoic acid (POA) and isoniazid (B1672263) (INH), another key antitubercular drug, have been synthesized to create dual-action agents. The synthesis can be achieved through several routes:

Direct Coupling: POA and INH can be directly coupled using standard peptide coupling methods. researchgate.net

Amino Acid Linkers: A common approach involves linking the two molecules via an amino acid spacer. This is often achieved using benzotriazole (B28993) and microwave-mediated syntheses, which can produce the target conjugates in excellent yields while retaining the chirality of the amino acid linker. researchgate.netrsc.org

A representative synthesis involves first coupling a Boc-protected amino acid with isoniazid. The resulting conjugate is then deprotected and coupled with pyrazinoic acid to yield the final hybrid molecule. rsc.org

The direct synthesis of hybrid molecules forming an ester linkage between pyrazinoic acid and the phenolic hydroxyl of a salicylanilide (B1680751) is not extensively documented in current literature. However, the synthesis of the individual components is well-established.

Salicylanilide Synthesis: Salicylanilides are typically prepared via the condensation of a substituted salicylic (B10762653) acid with a substituted aniline. This reaction can be facilitated by dehydrating agents or by converting the salicylic acid to a more reactive derivative, such as an acyl chloride, often using phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride in a suitable solvent. nih.gov

Pyrazinoic Acid Esterification: As detailed in section 4.3, pyrazinoic acid can be converted into esters through various methods.

The creation of a salicylanilide pyrazinoate would hypothetically involve the esterification of pyrazinoic acid with the phenolic hydroxyl group of a pre-synthesized salicylanilide. This could be accomplished using standard esterification conditions, such as DCC/DMAP coupling, to link the two moieties.

Novel Synthetic Methodologies

Modern synthetic chemistry has introduced several innovative techniques to improve the efficiency, yield, and environmental footprint of synthesizing pyrazinoic acid derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate reactions and improve yields. It is particularly noted in the synthesis of pyrazinoic acid-isoniazid conjugates and other pyrazinamide derivatives, often reducing reaction times from hours to minutes. rsc.orgnih.gov

Multicomponent Reactions (MCRs): The Passerini multicomponent reaction has been utilized to synthesize a novel series of POA derivatives. This one-pot reaction involves an isocyanide, an aldehyde, and pyrazinoic acid, allowing for the rapid assembly of complex molecules from simple starting materials. scispace.comresearchgate.net

Suzuki Cross-Coupling Reactions: To synthesize aryl-substituted POA analogs, the Suzuki-Miyaura coupling reaction has been employed. This method involves the palladium-catalyzed coupling of a chloro-pyrazine ester with various aryl boronic acids, enabling the introduction of diverse aryl substituents onto the pyrazine (B50134) ring. nih.gov

Novel Coupling Reagents: The use of propylphosphonic anhydride (T3P) as a coupling reagent has been reported for the synthesis of pyrazine-2-carboxylic acid derivatives, offering an efficient method for amide bond formation.

These modern methodologies provide powerful tools for creating diverse libraries of pyrazinoic acid derivatives for further investigation.

Ugi Multicomponent Reactions

The Ugi multicomponent reaction is a powerful tool in organic synthesis for creating diverse molecular scaffolds, particularly peptide-like structures, in a single, efficient step. nih.govscispace.com This one-pot reaction typically involves four components: a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, which converge to form an α-acylamino amide product. nih.govbeilstein-journals.org The versatility of the Ugi four-component reaction (U-4CR) allows for the generation of large libraries of compounds by varying each of the four starting materials. nih.gov

When this compound is utilized as the carboxylic acid component, it can be integrated into a dipeptide-like structure. The reaction mechanism generally proceeds through the initial condensation of the amine and the carbonyl compound to form an imine. mdpi.com The carboxylic acid protonates the imine, which is then attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion of this compound. The final product is formed via an irreversible intramolecular acyl transfer known as the Mumm rearrangement. mdpi.commdpi.com

The application of the Ugi reaction with this compound would yield complex amide derivatives, incorporating the pyrazine core into a larger molecular framework. This strategy is highly valued for its atom economy and its ability to rapidly build molecular complexity from simple, readily available starting materials. nih.gov

Table 1: General Components of the Ugi Four-Component Reaction (U-4CR)

Reactant Type Role in Reaction Example Moiety
Carboxylic AcidProvides the acyl groupThis compound
AmineForms the imine; provides N-substituentPrimary Amine (e.g., Benzylamine)
Carbonyl CompoundForms the imine; provides backboneAldehyde or Ketone (e.g., Benzaldehyde)
IsocyanideProvides the terminal amide groupIsocyanide (e.g., tert-Butyl isocyanide)

Benzotriazole and Microwave-Assisted Synthesis

The derivatization of this compound can be significantly enhanced using a combination of benzotriazole chemistry and microwave-assisted synthesis. This approach leverages benzotriazole as a highly effective synthetic auxiliary and microwave irradiation as a method for rapid and efficient heating. nih.govmdpi.com

Benzotriazole is used to "activate" the carboxylic acid group. The reaction of this compound with a dehydrating agent in the presence of benzotriazole would form an N-acyl benzotriazole intermediate. This intermediate is a stable, crystalline solid that is significantly more reactive than the parent carboxylic acid towards nucleophiles. The benzotriazole moiety acts as an excellent leaving group, facilitating the formation of amides, esters, or other acyl derivatives upon reaction with amines, alcohols, or other nucleophiles. mdpi.com

Microwave-assisted organic synthesis offers substantial advantages over conventional heating methods. ijpsonline.com By directly coupling microwave energy with the molecules in the reaction mixture, it allows for rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. ijpsonline.comnih.gov This technique often leads to higher product yields, improved purity, and is considered a green chemistry approach due to its efficiency. nih.gov

Combining these two methods, the synthesis of derivatives of this compound would involve the initial formation of the N-acyl benzotriazole intermediate, followed by a microwave-assisted reaction with a chosen nucleophile. This synergistic strategy provides a rapid, high-yield pathway to a wide range of pyrazine-2-carboxamide or pyrazine-2-carboxylate (B1225951) derivatives. ijpsonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis Advantage of Microwave
Reaction Time 3 - 6 hours ijpsonline.com3 - 11 minutes ijpsonline.comDrastic time reduction
Product Yield Moderate to Good (e.g., 65-76%) ijpsonline.comGood to Excellent (e.g., 80-93%) ijpsonline.comImproved yields
Energy Efficiency LowerHigherGreener methodology
Heating Method External (oil bath, heating mantle)Internal, direct molecular heatingUniform and rapid heating

Structure Activity Relationship Sar and Computational Investigations of 5 Carbamoylpyrazine 2 Carboxylic Acid Analogs

Comprehensive SAR Studies of the Pyrazinoic Acid Scaffold

Systematic evaluation of the pyrazinoic acid (POA) scaffold has provided critical insights into the structural requirements for its antimycobacterial potency. nih.gov These studies have primarily focused on modifications of the pyrazine (B50134) ring, the carboxylic acid group, and substitutions at various positions on the ring. nih.gov

The pyrazine ring is a fundamental component for the antimycobacterial activity of this class of compounds. docsity.com The arrangement of heteroatoms in the pyrazine ring is considered optimal for potent activity against Mycobacterium tuberculosis. nih.gov The carboxamide group, present in the prodrug pyrazinamide (B1679903), is crucial for its conversion to the active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. mdpi.com Various compounds possessing a -CONH- group have been investigated for their antimycobacterial properties. mdpi.com

To understand the significance of the pyrazine nucleus, researchers have synthesized and evaluated various ring isosteres, where the pyrazine ring is replaced by other heterocyclic or aromatic systems. nih.gov Studies involving the isosteric replacement of the pyrazine ring through the deletion or transposition of nitrogen atoms have been conducted. nih.gov For instance, replacing either the N-1 or N-4 nitrogen atoms with a CH group resulted in slightly enhanced activity in some cases. nih.gov However, most ring modifications, including pyridazine (B1198779) and pyrimidine (B1678525) analogs, have been found to significantly reduce or obliterate the antimycobacterial activity, highlighting the importance of the pyrazine scaffold. nih.gov

Table 1: Impact of Ring Isosteres on Antimycobacterial Activity of Pyrazinoic Acid Analogs

Compound Ring System Relative Activity
Pyrazinoic Acid Pyrazine Active
Pyridine-2-carboxylic acid Pyridine Slightly Reduced Activity
Benzoic Acid Benzene Modest Reduction in Potency
Isonicotinic Acid Pyridine Less Active
Pyrimidine analogs Pyrimidine Significantly Reduced Activity
Pyridazine analogs Pyridazine Significantly Reduced Activity

This table is generated based on findings from SAR studies. nih.gov

Modifications at the 3-, 5-, and 6-positions of the pyrazine ring have been extensively explored to enhance potency and overcome resistance. nih.gov The introduction of various substituents, including halogens, amines, ethers, alkyl groups, and aryl groups, has yielded mixed results. nih.gov

Substitutions with deactivating groups like chlorides and bromides, as well as activating groups, have often resulted in similar or reduced antimycobacterial potency compared to the parent pyrazinoic acid. nih.gov However, a significant breakthrough was observed with the introduction of alkylamino groups at the 3- and 5-positions. nih.govdigitellinc.com These analogs were found to be 5 to 10-fold more potent than pyrazinoic acid itself. nih.govnih.gov Specifically, 3- and 5-amino POA analogs were identified as the most potent substituents in one series of evaluations. nih.gov The improved potency of these alkylamino-substituted analogs may be attributed to enhanced penetration of the mycobacterial cell wall due to increased lipophilicity. nih.gov In contrast, the introduction of bulkier aryl substituents often led to reduced solubility and potency. nih.gov

Table 2: Effect of Substitutions on the Pyrazine Ring on Antimycobacterial Potency

Position of Substitution Substituent Group Impact on Potency
3- and 5-positions Alkylamino groups 5 to 10-fold more potent than POA
3- and 5-positions Amino groups Most potent in the series
General Halides (Cl, Br) Similar or reduced potency
General Amines, Ethers, Alkyls Similar or reduced potency
General Aryl groups Less potent, reduced solubility

This table is generated based on findings from SAR studies. nih.govnih.govdigitellinc.com

Advanced Computational Chemistry Approaches

In conjunction with traditional SAR studies, computational methods have become invaluable tools for understanding the structural requirements for the activity of pyrazinoic acid analogs and for designing new, more potent compounds.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrazinoic acid esters, a QSAR approach was applied to a set of forty-three compounds to understand the factors influencing their antimycobacterial activity. nih.gov The final QSAR model highlighted the importance of several molecular descriptors, including the Balaban index (J), the calculated n-octanol/water partition coefficient (ClogP), van-der-Waals surface area, dipole moment, and stretching-energy contribution. nih.govresearchgate.net This model, which was rigorously validated, can serve as a valuable tool for optimizing the activity of future pyrazinoic acid esters in the design of new antituberculosis agents. nih.govresearchgate.net These studies suggest that lipophilicity and molecular size are among the most critical factors determining the activity of these esters. researchgate.net

Table 3: Key Descriptors in QSAR Models for Pyrazinoic Acid Esters

Descriptor Physicochemical Property
Balaban index (J) Topological index related to molecular branching
ClogP Lipophilicity (n-octanol/water partition coefficient)
Van-der-Waals surface area Molecular size and shape
Dipole moment Polarity and charge distribution
Stretching-energy contribution Molecular conformation and stability

This table is generated based on findings from QSAR modeling studies. nih.govresearchgate.net

3D-pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This method has been applied to various classes of compounds to guide the design of new inhibitors. nih.gov For pyrazinamide analogs and related antitubercular agents, pharmacophore models can elucidate the crucial hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions required for activity. researchgate.net While specific 3D-pharmacophore models solely for 5-Carbamoylpyrazine-2-carboxylic acid analogs are not detailed in the provided context, the application of this technique to similar antitubercular scaffolds has proven successful in identifying novel, potent compounds. researchgate.net The generation of a statistically significant 3D-QSAR model from a pharmacophore hypothesis can further refine the understanding of the structural requirements for biological activity. researchgate.net

Molecular Docking Simulations

Molecular docking is a pivotal computational method in drug discovery, offering insights into the interaction between small molecules and their protein targets at an atomic level. This technique is instrumental in predicting the binding orientation of ligands within a protein's active site and estimating the strength of the interaction, often quantified as a docking score. For analogs of this compound, molecular docking studies have been crucial in elucidating potential mechanisms of action and guiding the synthesis of more potent derivatives, particularly in the context of antitubercular research.

One key target for pyrazine derivatives is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway. Docking studies performed on pyrazine-2-carboxylic acid derivatives have successfully modeled their interactions with the InhA binding site. For instance, a study involving derivatives with aromatic, cyclic, and aliphatic side chains found that the binding affinity correlated with their antimycobacterial activity. The derivative featuring an octyl side chain exhibited the lowest rerank score, indicating the most favorable binding energy, which corresponded to the lowest experimental minimum inhibitory concentration (MIC) value.

Another significant target investigated is decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme critical for mycobacterial cell wall synthesis. Molecular docking of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids into the DprE1 active site has been performed to rationalize their antimycobacterial activity. These in silico experiments suggested that modifications to the linker connecting the aromatic parts of the molecule did not negatively impact binding, providing a structural basis for their observed efficacy.

The interactions observed in these docking simulations typically involve a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For example, in studies with InhA, the carboxamide group of pyrazine derivatives often forms crucial hydrogen bonds with residues like Tyr158 and the NAD⁺ cofactor, anchoring the ligand in the binding pocket. The specific scores and interactions provide a rational framework for understanding the structure-activity relationships of this class of compounds.

Table 1: Molecular Docking Scores of Pyrazine-2-Carboxylic Acid Derivatives against InhA
Derivative Side ChainRerank Score (kcal/mol)Interacting Residues
Aromatic (Ethylphenyl)-82.55Tyr158, NAD⁺
Cyclic (Cycloheptyl)-84.12Tyr158, NAD⁺, Phe149
Aliphatic (Octyl)-86.40Tyr158, NAD⁺, Met199

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, complementing the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can reveal crucial information about the stability of a ligand in the binding site, induced conformational changes in the protein, and the specific binding or unbinding pathways.

For pyrazinamide (PZA), the parent compound of this series, and its analogs, MD simulations have been extensively used to understand its mechanism of action and the structural basis of drug resistance. plos.orgnih.gov PZA is a prodrug activated by the mycobacterial enzyme pyrazinamidase (PZase). nih.govsci-hub.setandfonline.com MD simulations of PZA and its active form, pyrazinoic acid (POA), bound to PZase have shown how mutations can lead to resistance. nih.govtandfonline.com These simulations reveal that certain mutations can alter the flexibility and stability of residues within the binding pocket, sometimes leading to the premature dissociation of the drug from the enzyme. nih.govtandfonline.com In some studies, the unbinding of PZA from mutant PZase structures was observed within nanoseconds, a stark contrast to the stable binding seen in the wild-type enzyme. nih.gov

MD simulations also elucidate the critical role of cofactor ions and water molecules in the binding mechanism. For PZase, which contains a catalytic Fe²⁺ ion, simulations have demonstrated that resistance-conferring mutations can disrupt the ion's coordination geometry. tandfonline.com This change in the active site's structure destabilizes the drug-protein complex, weakening the binding affinity and preventing the conversion of PZA to its active POA form. tandfonline.com

Furthermore, these simulations can map the conformational landscape of the protein upon ligand binding. plos.orgresearchgate.net Analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone atoms during the simulation provides insights into the stability of the complex and the flexibility of different protein regions. sci-hub.seresearchgate.net For pyrazine derivatives, MD studies have shown that stable binding is often characterized by minimal conformational changes and fluctuations in the active site, indicating a snug and persistent fit. researchgate.netnih.gov Steered molecular dynamics (SMD), a specialized MD technique, has even been used to model the unbinding process of PZA analogs from PZase, helping to identify the most probable exit pathway and the key residues that govern this process. plos.org

MM-GBSA Analysis for Binding Energy Assessment

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used post-processing technique applied to MD simulation trajectories to calculate the binding free energy of a ligand to its target protein. It provides a more accurate estimation of binding affinity than typical docking scores by incorporating the effects of solvent and averaging over multiple conformations sampled during the simulation.

The MM-GBSA calculation estimates the free energy of binding (ΔG_bind) by summing the changes in molecular mechanics (MM) energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the entropic contribution (TΔS). The equation is typically represented as:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

The ΔE_MM term is further broken down into internal energy (bond, angle, dihedral) and intermolecular energies, which include van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions. The solvation energy (ΔG_solv) is composed of polar and nonpolar contributions.

In studies of pyrazine derivatives, MM-GBSA analysis has been employed to refine docking results and better correlate computational predictions with experimental activities. researchgate.net After running MD simulations on the docked poses of potential inhibitors, MM-GBSA is used to calculate the binding free energy for each compound. This allows for a more rigorous ranking of candidate molecules.

Table 2: Example MM-GBSA Binding Energy Decomposition for a Ligand-Protein Complex
Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.8
Electrostatic Energy (ΔE_elec)-21.3
Polar Solvation Energy (ΔG_pol)+35.5
Nonpolar Solvation Energy (ΔG_nonpol)-4.1
Total Binding Free Energy (ΔG_bind) -35.7

Advanced Research Methodologies for 5 Carbamoylpyrazine 2 Carboxylic Acid Studies

Genetic Screening and Whole Genome Sequencing for Resistance Mechanism Elucidation

Genetic screening and whole-genome sequencing (WGS) are powerful tools for identifying the molecular basis of resistance to antimicrobial compounds like 5-Carbamoylpyrazine-2-carboxylic acid and its analogs. These methodologies allow researchers to pinpoint specific genetic mutations that confer a resistance phenotype.

In the context of related compounds, studies on bacteria such as Acinetobacter baumannii and Lactobacillus plantarum demonstrate the utility of WGS. nih.govnih.govresearchgate.net For instance, WGS can identify mutations in genes associated with drug targets, such as alterations in ribosomal proteins or enzymes, which prevent the compound from binding effectively. researchgate.net It can also reveal changes in genes responsible for drug transport, such as those encoding efflux pumps (e.g., ade, abe) or porin channels, which can either actively remove the compound from the cell or prevent its entry. nih.gov

The process typically involves exposing a bacterial population to the compound and selecting for resistant mutants. The genomes of these resistant strains are then sequenced and compared to the genome of the original, susceptible parent strain. This comparative analysis highlights single nucleotide polymorphisms (SNPs), insertions, deletions, or structural variants in genes that are causally linked to resistance. researchgate.net For example, WGS analysis of colistin-resistant A. baumannii was used to search for mutations in genes like lpxA, lpxC, lpxD, pmrA, and pmrB, which are known to be associated with resistance to that particular antibiotic. nih.gov Similarly, for pyrazinamide (B1679903), a related pyrazine (B50134) derivative, resistance is often linked to mutations in the pncA gene, a target readily identifiable through sequencing. WGS provides a comprehensive, unbiased view of all genetic changes, offering critical insights for understanding how resistance emerges and for the future design of more robust inhibitors.

Metabolomic Profiling for Pathway Disruption Analysis

Metabolomic profiling is a key technique for analyzing how a compound like this compound disrupts cellular metabolic pathways. This approach involves the large-scale study of small molecules, or metabolites, within a biological system. By comparing the metabolomic profiles of cells or organisms treated with the compound to untreated controls, researchers can identify significant alterations in metabolic pathways.

Methodologies such as liquid chromatography-mass spectrometry (LC-MS) are used to generate global metabolomic profiles. nih.gov Subsequent data analysis can reveal disruptions in critical cellular processes. For example, studies have shown that metabolic pathway alterations can be identified in amino acid metabolism, energy metabolism (such as the tricarboxylic acid cycle), fatty acid metabolism, and nucleotide metabolism. nih.govmdpi.com

A typical study might reveal an accumulation of specific substrates or a depletion of downstream products, indicating the inhibition of a particular enzyme in a pathway. This information is invaluable for identifying the compound's mechanism of action and its broader physiological effects. For instance, the disruption of amino acid metabolism and energy pathways like glycolysis are common findings when cells are under metabolic stress induced by a chemical agent. mdpi.com By pinpointing which pathways are most affected, metabolomics provides a functional readout of the compound's activity within the cell, complementing genetic and biophysical data.

Biophysical Techniques for Ligand-Target Interaction Characterization

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique used to directly measure the thermodynamics of binding interactions in solution. It is employed to quantify the binding affinity between this compound (the ligand) and its purified target protein (the macromolecule). nih.gov The technique measures the heat released or absorbed during the binding event, allowing for the determination of key thermodynamic parameters. winthrop.edu

In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The resulting heat changes are measured after each injection. The data are then fitted to a binding model to calculate the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. winthrop.edu ITC is a gold-standard method because it provides a complete thermodynamic profile of the interaction in a single experiment without the need for labeling or immobilization. nih.gov The practical affinity range for direct ITC measurement is typically between the millimolar and nanomolar range (1 mM > Kd > 10 nM). winthrop.edu For very high-affinity interactions, a displacement titration method can be used, where a weaker, competitive ligand is used to bring the apparent affinity into a measurable range. researchgate.net

Table 1: Example Thermodynamic Data from ITC Experiments for Small Molecule-Protein Interactions
CompoundTarget ProteinBinding Affinity (KD, µM)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)Reference
M1MDM22.85-- mdpi.com
M2MDM22.08-- mdpi.com
M3MDM216.6-- mdpi.com

Data presented are illustrative of values obtained for small molecules binding to a protein target, as seen in studies discovering inhibitors for MDM2. mdpi.com

Protein X-ray crystallography is a high-resolution structural biology technique used to determine the three-dimensional atomic structure of a target protein in complex with a ligand, such as this compound. This method provides unparalleled insight into the precise binding mode of the compound. nih.gov

To obtain a co-crystal structure, the purified target protein is mixed with the compound and subjected to crystallization screening. Once suitable crystals are grown, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be built. units.it

The resulting structure reveals the specific amino acid residues in the binding pocket that interact with the compound, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and any conformational changes the protein undergoes upon binding. mdpi.com This detailed structural information is crucial for structure-based drug design, allowing medicinal chemists to rationally design derivatives with improved potency and selectivity by optimizing interactions with the target. nih.govnih.gov

In Vitro Enzyme Activity Assays for Target Inhibition

In vitro enzyme activity assays are essential for determining the inhibitory potency of compounds like this compound against their purified target enzymes. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.

A variety of detection methods can be used, including spectrophotometric, fluorometric, or luminescent readouts, depending on the specific enzyme and its substrate. mdpi.com By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to reduce the enzyme's activity by 50%. This value is a standard measure of the compound's potency.

For derivatives of pyrazine carboxylic acid, these assays are critical. For example, studies on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have used whole-cell assays to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, which reflects a combination of target inhibition and cell permeability. nih.gov

Table 2: Antimycobacterial Activity of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivatives against M. tuberculosis H37Rv
CompoundSubstitutionMIC (µg/mL)MIC (µM)Reference
164-NO21.565 nih.gov
18a (Propyl ester)4-CF33.13- nih.gov
2-50- nih.gov
11-50- nih.gov

Recombinant Protein Expression and Purification Strategies

The biophysical and enzymatic studies described above rely on the availability of large quantities of highly pure target protein. Recombinant protein expression and purification are the foundational strategies used to produce these proteins.

The gene encoding the target protein is typically cloned into an expression vector, which is then introduced into a suitable host organism. Escherichia coli is a commonly used host due to its rapid growth and high protein yields. nih.govnih.gov Expression can be induced under specific conditions, sometimes at lower temperatures to improve protein solubility and proper folding. nih.gov

Following expression, the host cells are lysed, and the target protein is purified from the complex mixture of cellular components. A common strategy involves engineering the protein with an affinity tag (e.g., a polyhistidine or His-tag). This tag allows the protein to be selectively captured on an affinity chromatography column (e.g., a Ni2+ chelating column) and then eluted in a purified form. nih.gov Further purification steps, such as gel filtration (size-exclusion chromatography), are often employed to remove any remaining impurities and aggregates, ensuring the protein is homogeneous and suitable for structural and functional studies. nih.gov

Spectroscopic Characterization of Synthesized Analogs (IR, NMR, MS)

The structural elucidation of newly synthesized analogs of this compound is fundamentally reliant on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods provide critical information about the functional groups, molecular structure, and mass of the synthesized compounds.

In the analysis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, IR spectroscopy is instrumental in confirming the presence of key functional groups. nih.gov Characteristic stretching bands for the carboxylic acid O-H group are typically observed in the range of 3187–2584 cm⁻¹. nih.gov The N-H stretching of the amide bond appears between 3379–3106 cm⁻¹. nih.gov Furthermore, distinct carbonyl (C=O) stretching bands differentiate the carboxylic acid (1757–1701 cm⁻¹) from the amide moiety (1697–1611 cm⁻¹). nih.gov

¹H-NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. For instance, in a series of 3-[(substituted-phenyl)carbamoyl]pyrazine-2-carboxylic acids, the carboxylic acid proton (COOH) typically appears as a broad singlet far downfield, around δ 13.75 ppm. nih.gov The amide proton (NH) is observed as a singlet at approximately δ 10.15 ppm. nih.gov The protons on the pyrazine ring are identifiable as two distinct peaks with coupling constants (J) ranging from 2.2 to 2.7 Hz, which is consistent with literature values for such structures. nih.gov

The following table summarizes representative spectroscopic data for an exemplary analog, 3-[(2,5-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid. nih.gov

Spectroscopic Data for 3-[(2,5-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid
TechniqueFunctional Group / ProtonObserved Signal
IR (cm⁻¹)N-H (amide)3339
O-H (carboxylic acid)2918
C=O (carboxylic acid)1729
C=O (amide)1687
¹H-NMR (δ ppm)COOH13.75 (broad singlet)
NH10.15 (singlet)

Synergistic and Combinatorial Research Approaches with 5 Carbamoylpyrazine 2 Carboxylic Acid

Investigation of Synergistic Effects with Other Antimycobacterial Agents

The bactericidal activity of 5-carbamoylpyrazine-2-carboxylic acid's active metabolite, pyrazinoic acid, can be significantly enhanced when used in combination with other antimycobacterial agents. This synergy is a cornerstone of effective tuberculosis treatment, reducing the duration of therapy and minimizing the development of drug resistance.

The combination of pyrazinamide (B1679903) (the prodrug form) with rifampin and isoniazid (B1672263) is a standard first-line treatment for tuberculosis. wikipedia.org While this combination is highly effective, the interactions between these drugs are complex. Research has shown that pyrazinamide and rifampin have a synergistic relationship. nih.gov However, the interaction with isoniazid is more nuanced, with some studies indicating a potential for antagonism. nih.govasm.org

In a murine model of tuberculosis, the combination of rifampin and pyrazinamide was found to be more effective at reducing the bacterial load in the lungs than the standard three-drug regimen including isoniazid. nih.gov Further investigation into this phenomenon revealed that isoniazid can exhibit a dose-dependent antagonism to the activity of the rifampin-pyrazinamide combination. asm.orgresearchgate.net Specifically, the addition of isoniazid to pyrazinamide resulted in a negative interaction. asm.orgresearchgate.net

Drug CombinationObserved InteractionKey FindingsReferences
Pyrazinamide + RifampinSynergisticEnhanced bactericidal activity. nih.gov
Pyrazinamide + IsoniazidAntagonistic/Negative InteractionIsoniazid can reduce the efficacy of pyrazinamide. asm.orgresearchgate.net
Pyrazinamide + Rifampin + IsoniazidComplex InteractionIsoniazid may antagonize the potent rifampin-pyrazinamide combination. asm.orgnih.gov

Recent studies have illuminated a crucial mechanism by which the efficacy of pyrazinoic acid is potentiated: through the action of reactive oxygen species (ROS) and subsequent thiol oxidation. elifesciences.orgnih.gov Pyrazinoic acid synergizes with the bactericidal effects of host-derived ROS, leading to increased cellular oxidative damage and enhanced killing of Mycobacterium tuberculosis. elifesciences.orgnih.govresearchgate.net This finding helps to explain the discrepancy between pyrazinamide's weak activity in standard laboratory cultures and its potent sterilizing effect within the host. nih.govresearchgate.net

The thiol oxidant diamide (B1670390) has also been shown to potentiate the activity of pyrazinamide, suggesting that thiol oxidation is a key factor in its susceptibility. elifesciences.orgnih.gov The proposed mechanism involves pyrazinoic acid promoting increased intracellular ROS production and oxidative damage within M. tuberculosis. elifesciences.org This synergistic interaction with the host's oxidative burst is thought to lead to the collateral disruption of coenzyme A metabolism in the bacteria. elifesciences.orgnih.gov

Potentiating AgentMechanism of PotentiationEffect on M. tuberculosisReferences
Reactive Oxygen Species (ROS)Synergizes with pyrazinoic acid to increase cellular oxidative damage.Enhanced bacterial killing. elifesciences.orgnih.govresearchgate.net
Thiol Oxidants (e.g., diamide)Induces thiol oxidation, a key driver of pyrazinamide susceptibility.Potentiates pyrazinamide activity. elifesciences.orgnih.gov

Collaborative Effects in Host-Pathogen Models

The in vivo efficacy of this compound is intricately linked to the host's immune response. The unique environment within the host, particularly within infected macrophages, plays a pivotal role in the drug's activity against Mycobacterium tuberculosis.

The host's cell-mediated immunity is a critical factor in the effectiveness of pyrazinamide. nih.gov Host-derived antimicrobial activities, especially the production of reactive oxygen species (ROS), contribute significantly to the bactericidal action of pyrazinoic acid within the host environment. elifesciences.orgnih.govbiorxiv.org In macrophage infection models, the production of ROS induced by interferon-γ is essential for the clearance of M. tuberculosis mediated by pyrazinamide. elifesciences.orgnih.govdntb.gov.ua

This synergistic relationship between the host's oxidative burst and pyrazinoic acid is a key factor in the drug's sterilizing activity in vivo. nih.gov The host environment, therefore, is not a passive backdrop but an active participant in the therapeutic efficacy of pyrazinamide. nih.gov

Within the host, Mycobacterium tuberculosis resides in various cellular and lesion environments, each with distinct physiological conditions. Pyrazinamide is particularly effective against the semi-dormant bacteria found in the acidic environment of caseous lesions. patsnap.com The acidic pH within the phagolysosomes of macrophages is thought to be crucial for the activity of pyrazinoic acid. asm.org

Future Trajectories in 5 Carbamoylpyrazine 2 Carboxylic Acid Research

Rational Design and Development of Next-Generation Pyrazinoic Acid Analogs

The quest for new anti-tubercular agents has led to a focused effort on the rational design of pyrazinoic acid analogs to enhance potency and improve drug-like properties. nih.gov Structure-based drug design, informed by a deeper understanding of POA's mechanism of action, is a cornerstone of this research. digitellinc.com One of the primary targets for these next-generation analogs is PanD, an essential enzyme in the coenzyme A biosynthetic pathway in Mycobacterium tuberculosis (M. tb). nih.gov POA has been shown to induce the targeted degradation of PanD, and the crystal structure of PanD bound to POA provides a template for designing new inhibitors. nih.govumn.edu

Research has systematically explored modifications to the pyrazinoic acid scaffold, including the investigation of ring isosteres, carboxylic acid bioisosteres, and substitutions at various positions on the pyrazine (B50134) ring. nih.govdigitellinc.com While ring and carboxylic acid bioisosteres have not demonstrated significant improvements in microbial potency, substitutions on the pyrazine ring have shown considerable promise. nih.govdigitellinc.com

Key findings in the development of next-generation POA analogs include:

Alkylamino Substitutions: Analogs with alkylamino-group substitutions at the 3 and 5 positions of the pyrazine ring have been found to be 5 to 10-fold more potent than POA itself. nih.govdigitellinc.com

Inhibition of PanD: Several of the newly designed analogs with improved activity have been biochemically confirmed as inhibitors of PanD. umn.edu

Molecular Hybridization: Another successful approach involves creating hybrid molecules that combine the pyrazinoic acid scaffold with other effective drug fragments, such as isoniazid (B1672263), connected through linkers like amino acids. rsc.org This strategy aims to develop agents with potentially synergistic or dual modes of action. rsc.org

Table 1: Potency of Selected Pyrazinoic Acid Analogs
Analog TypeModificationObserved Potency Improvement (vs. POA)Reference
Ring SubstitutedAlkylamino group at 3 and 5 positions5 to 10-fold nih.govdigitellinc.com
Ring IsosteresReplacement of pyrazine ringNot significantly enhanced digitellinc.com
Carboxylic Acid BioisosteresReplacement of carboxylic acid groupNot significantly enhanced digitellinc.com
Hybrid ConjugatePOA-isoniazid with amino acid linkerUp to 5.6-fold (vs. isoniazid) and 3.2-fold (vs. pyrazinamide) rsc.org

Further development and mechanistic analysis of these promising analogs may lead to alternatives that can address the challenges of current TB therapy. digitellinc.com

Exploration of Pyrazinoic Acid as a Chemical Probe for Fundamental Biological Processes

Beyond its therapeutic application, pyrazinoic acid and its analogs are valuable tools for dissecting fundamental biological processes within M. tb. The enigmatic mechanism of action of POA has spurred investigations that have shed light on mycobacterial physiology, particularly under stress conditions that mimic the host environment. nih.govbiorxiv.org

One of the long-standing hypotheses is that pyrazinoic acid acts as a protonophore, disrupting the proton motive force across the mycobacterial cell membrane, especially in acidic environments. nih.govresearchgate.net Recent studies have provided evidence supporting this, demonstrating that POA and certain structural analogs cause acidification of the mycobacterial cytoplasm at concentrations that inhibit growth. nih.govresearchgate.net This makes POA a useful chemical probe to study energy metabolism and membrane potential in mycobacteria.

Furthermore, the identification of specific molecular targets of POA has opened new avenues for research:

PanD and Coenzyme A Synthesis: The discovery that POA targets PanD, a key enzyme in coenzyme A biosynthesis, provides a direct link to a critical metabolic pathway. nih.gov Analogs of POA can be used to further probe the regulation and importance of this pathway for M. tb survival under various conditions. digitellinc.com

Rv2783 and Stringent Response: POA has also been shown to inhibit the catalytic activities of Rv2783, a bifunctional enzyme involved in the metabolism of RNA, single-stranded DNA, and the important signaling molecule ppGpp. nih.gov Since ppGpp is a key mediator of the stringent response, which allows bacteria to survive nutrient starvation and other stresses, POA can be used as a probe to study this crucial survival mechanism. nih.gov

Fatty Acid Synthase I (FAS I): Early studies suggested that POA binds to the FAS I enzyme, potentially inhibiting fatty acid synthesis. researchgate.net While more recent research has focused on other targets, the interaction with FAS I remains a point of interest for understanding lipid metabolism in M. tb. mdpi.com

By studying the effects of pyrazinoic acid and its derivatives on these diverse cellular processes, researchers can gain a more comprehensive understanding of the vulnerabilities of M. tb.

Discovery of Novel Host-Directed and Microbe-Directed Therapeutic Approaches

Future strategies for improving tuberculosis treatment are increasingly looking beyond directly targeting the bacterium and are exploring ways to modulate the host's response to infection. koreascience.kr These host-directed therapies (HDTs) aim to enhance the host's innate ability to control and clear the infection, often in conjunction with traditional antibiotics. nih.gov Pyrazinamide (B1679903) and its active form, pyrazinoic acid, are being investigated within this new therapeutic paradigm.

Recent findings suggest that the potent in vivo activity of pyrazinamide may be due to a synergistic interaction with the host immune response. biorxiv.org Specifically, pyrazinoic acid appears to potentiate the bactericidal effects of host-derived reactive oxygen species (ROS). biorxiv.org Studies have shown that interferon-γ induced ROS production is essential for the clearance of M. tb by pyrazinamide in macrophage models. biorxiv.org This opens up the possibility of developing HDTs that boost the host's oxidative burst to enhance the efficacy of pyrazinamide.

Novel therapeutic approaches involving pyrazinoic acid can be categorized as:

Host-Directed Therapies: These interventions could include agents that enhance antimicrobial activity or control excessive inflammation. koreascience.kr For example, ibuprofen (B1674241) has been found to enhance the efficacy of pyrazinamide in a murine model. mdpi.com The potential for pyrazinamide itself to induce host autophagy also places it at the intersection of microbe-directed and host-directed effects. nih.gov

The ultimate goal is to create combination therapies that attack the pathogen from multiple angles—directly targeting microbial processes while simultaneously bolstering the host's immune defenses to achieve a faster and more effective cure. nih.gov

Q & A

Q. What advanced detection methods (e.g., immunoassays) are applicable for trace analysis in biological matrices?

  • Answer: Polyclonal antibodies against pyrazine-carboxylic acid derivatives (developed via hapten conjugation) enable ELISA with LOD ~0.1 ng/mL. Cross-reactivity (<5% with pyrazinamide) is minimized by optimizing hapten spacer length. LC-MS/MS (MRM mode) provides confirmatory quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.